

On-Target Efficacy of PROTAC ER Degradator-14: A Comparative Analysis

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Compound of Interest

Compound Name: PROTAC ER Degradator-14

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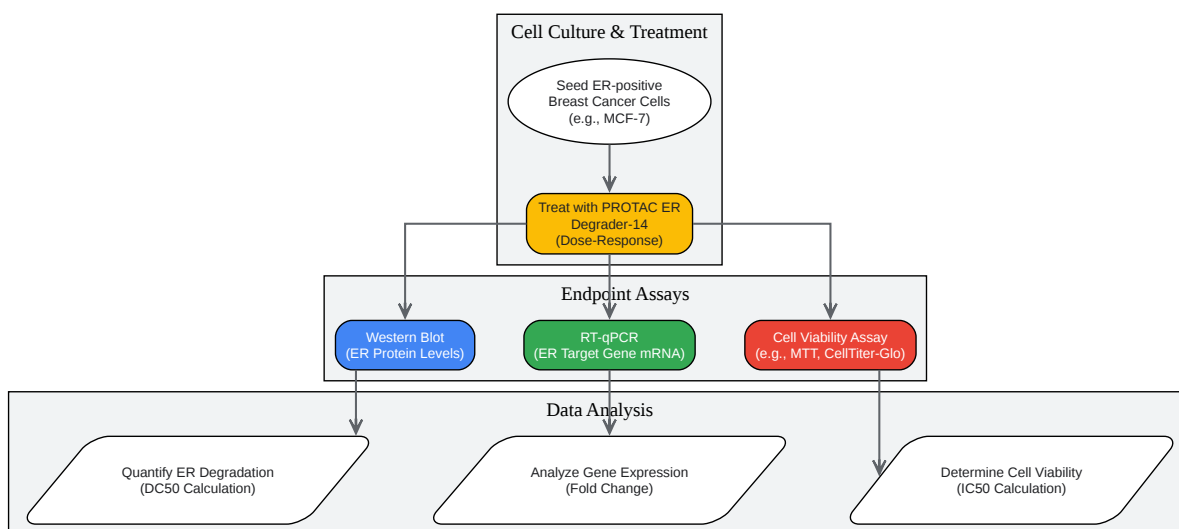
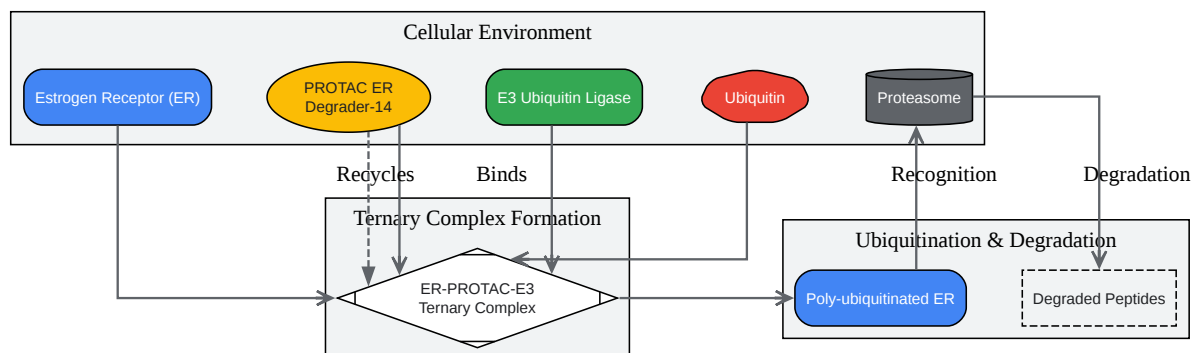
This guide provides a comprehensive comparison of **PROTAC ER Degradator-14**, a novel PROteolysis TARgeting Chimera (PROTAC) designed to selectively target and degrade the Estrogen Receptor (ER), a key driver in a majority of breast cancers. This document outlines the on-target effects of **PROTAC ER Degradator-14**, presenting its performance in comparison to other ER-targeting therapeutics. Detailed experimental protocols and visual representations of the underlying biological mechanisms and workflows are provided to support further research and development.

Mechanism of Action: Targeted Protein Degradation

PROTAC ER Degradator-14 operates through an event-driven mechanism known as targeted protein degradation. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are bifunctional molecules that orchestrate the cell's natural protein disposal system to eliminate the target protein entirely.

PROTAC ER Degradator-14 is comprised of three key components: a ligand that specifically binds to the Estrogen Receptor, a second ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two. Upon entering the cell, **PROTAC ER Degradator-14** forms a ternary complex with an ER protein and an E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin molecules from the E3 ligase to the ER protein. The poly-ubiquitinated ER is then recognized and degraded by the proteasome, the cell's protein degradation machinery. A single molecule of **PROTAC ER Degradator-14** can catalytically

induce the degradation of multiple ER proteins, leading to a profound and sustained suppression of ER signaling.



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